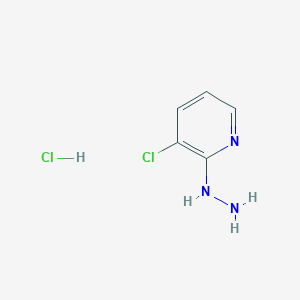

3-Chloro-2-hydrazinylpyridine hydrochloride

Description

Molecular Structure and Synthesis 3-Chloro-2-hydrazinylpyridine hydrochloride (CAS: 1034303-16-6) is a pyridine derivative with the molecular formula C₅H₇Cl₂N₃ and a molecular weight of 180.035 g/mol . The free base (CAS: 22841-92-5), 3-chloro-2-hydrazinylpyridine (C₅H₆ClN₃, MW: 143.57 g/mol), is synthesized via refluxing 2,3-dichloropyridine with hydrazine hydrate in ethanol, yielding a 69% product with a melting point of 163–164°C . Microwave-assisted synthesis methods have also been optimized, achieving monoclinic crystals (space group P2₁/c) with unit cell parameters a = 11.6276 Å, b = 3.8924 Å, c = 13.9558 Å, and β = 103.45° .

Chemical Reactivity and Applications

The hydrazinyl group at the 2-position enables diverse reactivity. For example, condensation with aldehydes (e.g., 4-fluorobenzaldehyde) forms hydrazone derivatives (e.g., (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine) in 85% yield . Additionally, reactions with thiourea under microwave irradiation produce triazolopyridine-3(2H)-thione intermediates, which are precursors to bioactive compounds . The compound exhibits fungicidal activity, making it a candidate for agrochemical development .

Properties

IUPAC Name |

(3-chloropyridin-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-4-2-1-3-8-5(4)9-7;/h1-3H,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBVMXNLFWJJSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-2-hydrazinylpyridine hydrochloride involves the reaction of 2-hydrazinylpyridine with thionyl chloride. The reaction is typically carried out under heating conditions to facilitate the formation of the desired product . The general reaction scheme is as follows:

2-Hydrazinylpyridine+Thionyl chloride→3-Chloro-2-hydrazinylpyridine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Key Process Parameters

Reaction Mechanism Insights

The substitution occurs at the 2-position chlorine due to:

-

Electronic Effects : Pyridine’s electron-withdrawing nature activates the 2-position for nucleophilic attack.

-

Steric Factors : Hydrazine’s smaller size favors substitution at the less hindered 2-position .

Byproduct Management :

-

HCl generated during the reaction is neutralized by excess hydrazine or removed via vacuum filtration .

-

Residual hydrazine is recovered through solvent recycling systems .

Process Optimization Data

Experimental results from scaled trials demonstrate critical performance metrics :

| Trial | Solvent | Hydrazine:Substrate Ratio | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | Ethanol | 4:1 | 8 | 95 | 99.0 |

| 2 | Ethanol | 6:1 | 6 | 97 | 99.0 |

| 3 | DMF | 6:1 | 6 | 97 | 99.0 |

| 4 | DMAC | 6:1 | 6 | 98 | 99.0 |

| 5 | THF | 6:1 | 6 | 95 | 99.0 |

Derivative Formation Pathways

The hydrazine moiety enables subsequent reactions critical for agrochemical synthesis:

Condensation with Carbonyl Compounds

Cyclization Reactions

Under acidic conditions, forms pyrazolo[1,5-a]pyridine derivatives:

Stability Considerations

-

Light Sensitivity : Requires amber glass storage to prevent photolytic degradation .

-

Moisture Reactivity : Hydrolyzes slowly in aqueous acidic conditions .

This comprehensive analysis demonstrates the compound’s versatility in organic synthesis, particularly in developing next-generation insecticides. The high yields (95–99%) and operational simplicity make it industrially viable .

Scientific Research Applications

3-Chloro-2-hydrazinopyridine is a chemical compound with diverse applications in pharmaceutical development, agricultural chemicals, material science, analytical chemistry, and research in organic synthesis .

Applications

Pharmaceutical Development

3-Chloro-2-hydrazinopyridine serves as an intermediate in the synthesis of pharmaceuticals, especially anticancer and therapeutic drugs .

Agricultural Chemicals

It is used in formulating agrochemicals like pesticides and herbicides to improve crop protection and yield . Insecticides that contain 3-chloro-2-hydrazinopyridine can cause flaccid muscle anesthesia in insects by acting on their calcium channels .

Material Science

This compound is investigated for its potential in developing novel materials, including polymers and coatings with specific chemical properties .

Analytical Chemistry

3-Chloro-2-hydrazinopyridine acts as a reagent in analytical methods, assisting in detecting and quantifying other chemical substances, which is essential for quality control across industries .

Research in Organic Synthesis

It is a building block in organic synthesis, enabling researchers to create complex molecules efficiently, crucial for advancing chemical research .

Synthesis Process Example

The synthesis of 3-chloro-2-hydrazinopyridine can be achieved through a series of chemical reactions. For example, one synthesis process starts with mixing pyridine halide A, hydrazine hydrate, and N, N-dimethylpropanolamine . The N, N-dimethylpropanolamine is then rectified to evaporate water under specific conditions . After water evaporation, the residual main fraction, N, N-dimethylpropanolamine (residual hydrazine hydrate), is recycled for production and reuse .

For example, in the synthesis of 3-chloro-2 hydrazinopyridine, 500g of 2.3.6-trichloropyridine, 1800g of methanol, 20g of mixed catalyst (8% Pt/C: 8% Pd/C ═ 1:10) and 45g of pyridine are added into a reaction kettle, introducing hydrogen, slowly dropwise adding 5% by weight of sodium hydroxide methanol solution at the same time, maintaining the pressure in the reaction kettle at 0.3Mpa and the temperature at 30 ℃, replacing the hydrogen after hydrogenation is finished, filtering out the Pt/C and Pd/C catalyst, recycling the methanol by normal pressure distillation of the obtained filtrate, adding water into the residual material, cooling, crystallizing, centrifuging and purifying to obtain the 2, 3-dichloropyridine .

Research Findings

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydrazinylpyridine hydrochloride involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with ryanodine receptors has also been studied, highlighting its potential in insecticidal applications .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The chlorine at C3 in 3-chloro-2-hydrazinylpyridine enhances electrophilicity, facilitating nucleophilic attacks (e.g., with aldehydes or thiourea) . In contrast, 5-chloro-2-ethynylpyridine’s alkyne group enables cross-coupling reactions .

- Bioactivity : Fluorine substitution in (3-chloro-5-fluoropyridin-2-yl)methanamine hydrochloride improves blood-brain barrier penetration, making it neuroactive , whereas the hydrazinyl group in the title compound drives antifungal activity .

Synthetic Efficiency :

- Microwave-assisted synthesis reduces reaction times (e.g., 10 minutes for triazolopyridine intermediates) compared to traditional reflux (36 hours for hydrazinylpyridine) .

Crystallographic and Spectroscopic Comparisons

Table 2: Crystallographic Data

- Hydrogen Bonding : The hydrazinyl group in 3-chloro-2-hydrazinylpyridine forms intermolecular N–H···N bonds, stabilizing its crystal lattice . Derivatives like (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine exhibit intramolecular N–H···Cl interactions, altering solubility .

Pharmacological and Industrial Relevance

- Agrochemicals: The title compound’s triazolopyridine derivatives show higher insecticidal activity (e.g., against Plutella xylostella) compared to non-chlorinated analogs due to enhanced lipophilicity .

- Pharmaceuticals : 3-Methylpicolinic acid hydrochloride serves as a precursor to antidiabetic drugs, whereas dopamine hydrochloride () targets neurological pathways, illustrating divergent applications of pyridine derivatives .

Biological Activity

3-Chloro-2-hydrazinylpyridine hydrochloride, a compound with the molecular formula , has garnered attention in various fields, particularly in pharmaceutical development and agricultural chemistry. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

3-Chloro-2-hydrazinylpyridine is synthesized through various methods, often involving the reaction of hydrazine with chlorinated pyridine derivatives. Its structure allows it to act as a versatile intermediate in organic synthesis, particularly for creating anti-cancer agents and agrochemicals .

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Properties : Research indicates that this compound can inhibit tumor growth in various cancer cell lines. For example, studies have shown that derivatives of hydrazinylpyridine exhibit significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia) .

- Acetylcholinesterase Inhibition : Similar to other hydrazine derivatives, 3-Chloro-2-hydrazinylpyridine has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. It shows potential as a selective AChE inhibitor .

- Antimicrobial Activity : The compound also demonstrates antibacterial properties against various pathogens. In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound interacts with the active site of AChE, leading to decreased acetylcholine breakdown, which can enhance cholinergic signaling in the nervous system .

- Cell Cycle Arrest : In cancer cells, it may induce apoptosis through pathways that disrupt cell cycle progression, leading to increased cell death in malignant tissues .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that hydrazine derivatives can modulate oxidative stress responses in cells, potentially enhancing their anticancer efficacy by inducing apoptosis via ROS accumulation .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | High (IC50 values < 10 µM) | |

| Acetylcholinesterase Inhibition | Moderate (IC50 ~ 3.65 nM) | |

| Antimicrobial | Effective against multiple strains |

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various hydrazine derivatives including 3-Chloro-2-hydrazinylpyridine, researchers found that treatment with this compound resulted in significant reductions in cell viability across several cancer cell lines. The mechanism involved apoptosis induction as confirmed by flow cytometry analyses .

Case Study: AChE Inhibition

Another study highlighted the selective inhibition of AChE by 3-Chloro-2-hydrazinylpyridine. The binding affinity was assessed using molecular docking simulations which revealed strong interactions at the active site, suggesting its potential therapeutic role in neurodegenerative diseases .

Q & A

Q. What are the key physicochemical properties of 3-chloro-2-hydrazinylpyridine hydrochloride, and how do they influence experimental design?

Answer: The compound has a molecular formula of C₅H₇Cl₂N₃ , a molecular weight of 180.035 g/mol , and a CAS registry number 1034303-16-6 . These properties are critical for calculating molar concentrations, stoichiometry in reactions, and selecting analytical techniques (e.g., mass spectrometry for molecular weight verification). The presence of reactive hydrazine and chlorine groups suggests potential for nucleophilic substitution or condensation reactions, which should guide solvent selection (e.g., ethanol for solubility) and reaction temperature optimization.

Q. What is a standard synthetic route for this compound, and what purification methods are recommended?

Answer: A validated synthesis involves reacting 3-chloro-2-hydrazinylpyridine (1.43 g, 0.1 mol) with 4-fluoro-benzaldehyde (1.24 g, 0.1 mol) in ethanol (50 mL) under stirring at room temperature for 24 hours. The product is isolated via filtration and recrystallized from ethanol to yield colorless block crystals with 85% purity . Recrystallization in ethanol ensures removal of unreacted aldehydes and byproducts. Confirm purity via HPLC or TLC before proceeding to downstream applications.

Q. How can researchers confirm the structural integrity of this compound?

Answer: X-ray crystallography is the gold standard for structural confirmation. Crystallographic data (e.g., atomic coordinates, displacement parameters) are available in Tables 1 and 2 of the original study (CCDC no. 2149847 ) . Complementary techniques include:

- ¹H/¹³C NMR : To verify proton environments and carbon frameworks.

- FTIR : To identify functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C–Cl vibrations at ~550 cm⁻¹).

- Elemental analysis : To validate stoichiometry (C, H, N, Cl content).

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

Answer: Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Catalyst use : Acid catalysts (e.g., HCl) can accelerate hydrazone formation .

- Temperature control : Elevated temperatures (40–60°C) may reduce reaction time but risk decomposition. Monitor via in-situ IR or UV-Vis spectroscopy.

- Byproduct analysis : Use LC-MS to identify side products (e.g., Schiff base intermediates) and adjust stoichiometry.

Q. How should researchers resolve contradictions between spectral data (e.g., NMR vs. XRD) for this compound?

Answer: Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility or solvent interactions . For example:

- XRD may show a planar hydrazine group due to crystal packing, while NMR in DMSO-d₆ might indicate free rotation.

- Dynamic NMR experiments can probe rotational barriers in solution.

- DFT calculations (e.g., Gaussian software) can model optimized geometries and compare them with experimental data .

Q. What safety protocols are critical for handling this compound in advanced synthesis?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Waste disposal : Segregate halogenated waste and engage certified agencies for incineration .

- Emergency response : Neutralize spills with sodium bicarbonate and rinse with copious water.

Q. How can researchers leverage the hydrazine moiety for targeted drug discovery applications?

Answer: The hydrazine group enables:

- Schiff base formation : Condensation with ketones/aldehydes to generate hydrazones for antimicrobial or anticancer screening.

- Coordination chemistry : Binding to metal ions (e.g., Cu²⁺, Fe³⁺) for catalytic or diagnostic applications.

- Protecting group strategies : Temporarily mask reactive sites during multi-step syntheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.